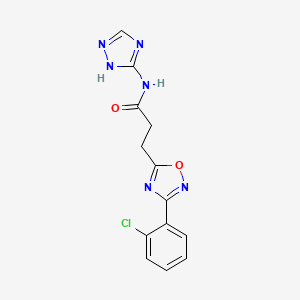![molecular formula C23H25N3O6 B11002471 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11002471.png)
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6,7-ジメトキシキナゾリン-4(3H)-オンは、キナゾリンオン誘導体類に属する複雑な有機化合物です。この化合物は、イソキノリンとキナゾリンオンの両方の部分構造を有しており、これらの部分は、多様な生物活性を持ち、医薬品化学において様々な用途が知られています。
製法
合成経路と反応条件
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6,7-ジメトキシキナゾリン-4(3H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の一つには、適切なキナゾリンオン前駆体と6,7-ジメトキシ-3,4-ジヒドロイソキノリンを、制御された条件下で縮合させる方法があります。 この反応は、多くの場合、強酸または強塩基の存在下で行われ、目的生成物の形成を促進します .
工業生産方法
この化合物の工業生産には、高い収率と純度を実現する最適化された合成経路が採用される場合があります。連続フロー合成や、高度な触媒の使用などの技術を用いて、生産プロセスをスケールアップすることができます。 反応条件、例えば温度、圧力、溶媒の選択は、効率を最大化し、副生成物を最小限に抑えるために、慎重に制御されます .
化学反応解析
反応の種類
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6,7-ジメトキシキナゾリン-4(3H)-オンは、以下のような様々な化学反応を起こします。
酸化: この化合物は、酸化されて、異なる酸化状態のキナゾリンオン誘導体を形成することができます。
還元: 還元反応により、ジヒドロ誘導体を生成することができます。
一般的な試薬と条件
これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。 これらの反応は、通常、穏やかな条件下から中程度の条件下で行われ、選択性と収率を確保するために、温度とpHを慎重に制御します .
生成される主な生成物
これらの反応から生成される主な生成物には、様々な置換キナゾリンオン誘導体とイソキノリン誘導体が含まれ、これらは異なる生物活性と特性を示す可能性があります .
科学研究への応用
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6,7-ジメトキシキナゾリン-4(3H)-オンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 抗癌作用や抗炎症作用などの潜在的な治療効果について調査されています。
工業: 新規材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable quinazolinone precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and isoquinoline derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6,7-ジメトキシキナゾリン-4(3H)-オンの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物効果をもたらす可能性があります。関与する具体的な経路は、特定の用途や標的によって異なります。
類似化合物の比較
類似化合物
6,7-ジメトキシ-3,4-ジヒドロイソキノリン: イソキノリン部分構造を共有し、同様の化学反応性を示します。
キナゾリンオン誘導体: キナゾリンオンコア構造を持つ化合物であり、多様な生物活性が知られています。
独自性
3-[2-(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-2(1H)-イル)-2-オキソエチル]-6,7-ジメトキシキナゾリン-4(3H)-オンは、イソキノリンとキナゾリンオンの構造を組み合わせているため、独特の化学的および生物学的特性を持っています。この二重の機能性により、様々な研究や産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline moiety and exhibits similar chemical reactivity.
Quinazolinone Derivatives: Compounds with the quinazolinone core structure, known for their diverse biological activities.
Uniqueness
3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its combined isoquinoline and quinazolinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H25N3O6 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C23H25N3O6/c1-29-18-7-14-5-6-25(11-15(14)8-19(18)30-2)22(27)12-26-13-24-17-10-21(32-4)20(31-3)9-16(17)23(26)28/h7-10,13H,5-6,11-12H2,1-4H3 |
InChIキー |
PFHXTXCQAGAJNE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11002394.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11002402.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-valine](/img/structure/B11002409.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B11002412.png)
![2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11002415.png)

![N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11002430.png)
![Ethyl [2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11002434.png)
![2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11002441.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B11002453.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B11002459.png)
![3-{[4-(Isopropylsulfonyl)piperazino]carbonyl}-1H-isothiochromen-1-one](/img/structure/B11002465.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11002473.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B11002486.png)
